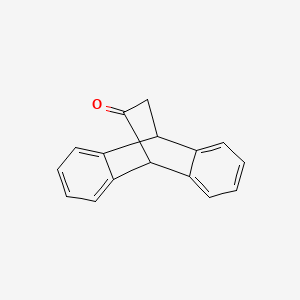
4-bromo-N-(2-chloro-6-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺是一种有机化合物,其分子式为C14H11BrClNO。该化合物以苯甲酰胺环的第4位上的溴原子、第2位上的氯原子以及苯环的第6位上的甲基基团的存在为特征。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线及反应条件
4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺的合成通常涉及4-溴苯甲酰氯与2-氯-6-甲基苯胺的反应。反应在三乙胺等碱的存在下进行,以中和反应过程中形成的盐酸。反应混合物通常在室温下搅拌数小时,以确保反应物完全转化为所需产物。
工业生产方法
在工业环境中,可以通过使用更大的反应容器并优化反应条件以最大限度地提高产量和纯度来扩大4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺的生产。自动反应器和连续流动系统的使用可以进一步提高生产过程的效率。
化学反应分析
反应类型
4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺经历各种类型的化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 该化合物可以被氧化形成相应的亚砜或砜。
还原反应: 硝基可以通过在催化剂存在下使用氢气等还原剂还原为胺。
常用试剂和条件
取代反应: 常用试剂包括氢化钠 (NaH) 和叔丁醇钾 (KOtBu)。
氧化反应: 使用m-氯过氧苯甲酸 (mCPBA) 等试剂。
还原反应: 使用钯碳 (Pd/C) 等催化剂。
主要形成的产物
取代反应: 产物包括取代的苯甲酰胺。
氧化反应: 产物包括亚砜和砜。
还原反应: 产物包括胺。
科学研究应用
4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺被用于各种科学研究领域,包括:
化学: 它被用作合成更复杂有机分子的构建块。
生物学: 它被用于研究酶抑制和蛋白质-配体相互作用。
医药: 它正在研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 它被用于开发新材料和化学过程。
作用机制
4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与它们的活性位点结合来抑制某些酶的活性,从而阻止底物进入。这种抑制会导致各种生物学效应,具体取决于被靶向的酶或受体。
相似化合物的比较
类似化合物
- 4-溴-N-(2-甲基苯基)苯甲酰胺
- 4-羟基-N-(2-甲基苯基)苯甲酰胺
- 4-溴-N-(6-甲基吡啶-2-基)苯甲酰胺
独特性
4-溴-N-(2-氯-6-甲基苯基)苯甲酰胺的独特之处在于它同时存在溴原子和氯原子,与类似化合物相比,这赋予了它独特的化学反应性和生物活性。这些取代基的组合允许与分子靶标发生特定的相互作用,使其成为科学研究中一种宝贵的化合物。
属性
分子式 |
C14H11BrClNO |
|---|---|
分子量 |
324.60 g/mol |
IUPAC 名称 |
4-bromo-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
InChI 键 |
VGUDADXHYVRSIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


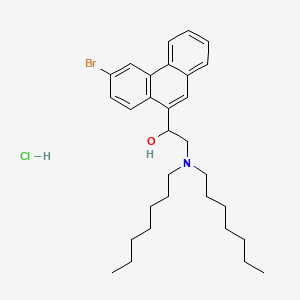
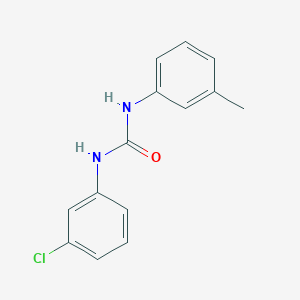
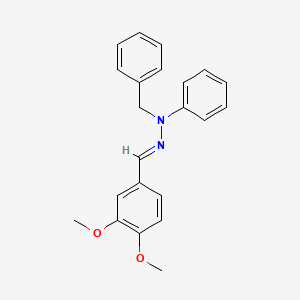

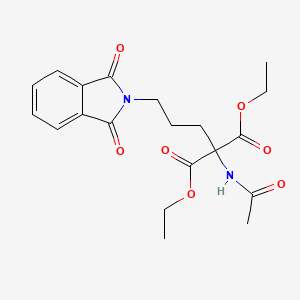
![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)
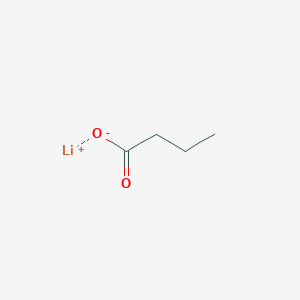
![4-{[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}benzonitrile](/img/structure/B11947144.png)
![3-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11947152.png)

![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)
